Cas no 1554782-53-4 (5-Ethylpyrimidine-2-carboxylic Acid)

5-Ethylpyrimidine-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinecarboxylic acid, 5-ethyl-
- 5-Ethylpyrimidine-2-carboxylic Acid
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- Inchi: 1S/C7H8N2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h3-4H,2H2,1H3,(H,10,11)
- InChI Key: VEEKFBAVCVOUDA-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC=C(CC)C=N1
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 359.3±35.0 °C(Predicted)
- pka: 3.23±0.10(Predicted)
5-Ethylpyrimidine-2-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E264981-100mg |
5-Ethylpyrimidine-2-carboxylic Acid |
1554782-53-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
Enamine | EN300-736928-0.5g |
5-ethylpyrimidine-2-carboxylic acid |
1554782-53-4 | 95% | 0.5g |
$847.0 | 2023-05-24 | |
Enamine | EN300-736928-0.1g |
5-ethylpyrimidine-2-carboxylic acid |
1554782-53-4 | 95% | 0.1g |
$376.0 | 2023-05-24 | |
Enamine | EN300-736928-5.0g |
5-ethylpyrimidine-2-carboxylic acid |
1554782-53-4 | 95% | 5g |
$3147.0 | 2023-05-24 | |
Enamine | EN300-736928-2.5g |
5-ethylpyrimidine-2-carboxylic acid |
1554782-53-4 | 95% | 2.5g |
$2127.0 | 2023-05-24 | |
Enamine | EN300-736928-10.0g |
5-ethylpyrimidine-2-carboxylic acid |
1554782-53-4 | 95% | 10g |
$4667.0 | 2023-05-24 | |
Aaron | AR01V7NV-500mg |
5-Ethylpyrimidine-2-carboxylicacid |
1554782-53-4 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
Aaron | AR01V7NV-10g |
5-Ethylpyrimidine-2-carboxylicacid |
1554782-53-4 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Aaron | AR01V7NV-5g |
5-Ethylpyrimidine-2-carboxylicacid |
1554782-53-4 | 95% | 5g |
$4353.00 | 2023-12-15 | |
1PlusChem | 1P01V7FJ-10g |
5-Ethylpyrimidine-2-carboxylicacid |
1554782-53-4 | 95% | 10g |
$5831.00 | 2023-12-21 |
5-Ethylpyrimidine-2-carboxylic Acid Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 5-Ethylpyrimidine-2-carboxylic Acid
Research Brief on 5-Ethylpyrimidine-2-carboxylic Acid (CAS: 1554782-53-4) and Its Applications in Chemical Biology and Pharmaceutical Research
5-Ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Recent studies have highlighted its role as a key intermediate in the synthesis of novel therapeutic candidates, underscoring its importance in modern pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 5-Ethylpyrimidine-2-carboxylic acid as a precursor for the development of selective kinase inhibitors. The researchers demonstrated that modifications at the 5-ethyl and carboxylic acid positions could significantly enhance binding affinity to specific kinase targets, such as EGFR and CDK4/6. These findings open new avenues for the design of targeted cancer therapies with improved efficacy and reduced off-target effects.
In the realm of antiviral research, a team from the University of California, San Francisco, reported the incorporation of 5-Ethylpyrimidine-2-carboxylic acid into novel nucleoside analogs with potent activity against RNA viruses. The compound's structural flexibility allowed for the creation of analogs that effectively inhibited viral polymerase activity while maintaining low cytotoxicity in host cells. This research, published in Antiviral Research, suggests potential applications in combating emerging viral threats.
From a synthetic chemistry perspective, recent advancements in green chemistry have enabled more efficient production of 5-Ethylpyrimidine-2-carboxylic acid. A 2024 paper in Organic Process Research & Development described a novel catalytic system that reduces waste generation and improves yield in the synthesis of this compound. These process improvements are particularly valuable given the growing demand for this intermediate in pharmaceutical manufacturing.
The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in Molecular Pharmaceutics have provided detailed insights into its solubility, stability, and membrane permeability characteristics. These properties make 5-Ethylpyrimidine-2-carboxylic acid particularly suitable for drug development, as it exhibits favorable bioavailability when incorporated into various molecular scaffolds.
Looking forward, the versatility of 5-Ethylpyrimidine-2-carboxylic acid continues to inspire innovative research directions. Current clinical trials involving derivatives of this compound show promise in areas ranging from oncology to neurodegenerative diseases. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this pyrimidine derivative is poised to play an increasingly important role in the development of next-generation therapeutics.
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